molecular formula C₁₅H₂₆O₁₂ B1140661 6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 116015-72-6

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B1140661
CAS No.: 116015-72-6
M. Wt: 398.36
InChI Key:
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Description

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of an orthoester group at the 4 and 6 positions of the sucrose molecule. The molecular formula of this compound is C15H26O12, and it has a molecular weight of 398.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves the reaction of sucrose with an orthoester reagent under acidic conditions. One common method is the reaction of sucrose with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the orthoester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol can undergo various chemical reactions, including:

    Hydrolysis: The orthoester group can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and methanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The orthoester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a reagent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alcohols or amines.

Major Products Formed

    Hydrolysis: Diols and methanol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted orthoesters.

Scientific Research Applications

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic ethers and esters.

    Biology: Studied for its potential role in carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of 6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with various molecular targets and pathways. The orthoester group can undergo hydrolysis to release methanol and the corresponding diol, which can then participate in further biochemical reactions. The compound can also form stable complexes with enzymes and other proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl Orthoformate: A simple orthoester used in organic synthesis.

    Triethyl Orthoformate: Another orthoester with similar reactivity but different solubility properties.

    Triethyl Orthoacetate: Used in the synthesis of various organic compounds.

Uniqueness

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is unique due to its derivation from sucrose, which imparts specific structural and functional properties. Its ability to form stable complexes with various molecules makes it particularly useful in drug delivery and biochemical research .

Properties

IUPAC Name

6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQAYOJGDRUCF-YWFXHEEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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